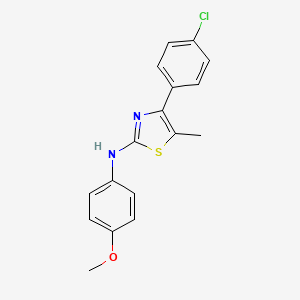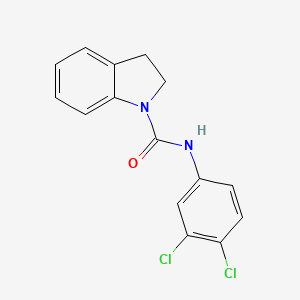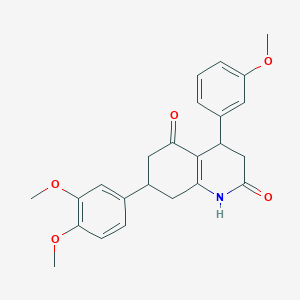
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole compounds often involves regiospecific reactions, where identifying the correct regioisomer can be challenging without sophisticated techniques like single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Another study on the synthesis of formazans from related thiazole derivatives highlights the complexity and multi-step nature of these syntheses (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data of related compounds. These studies utilize DFT calculations to optimize geometry, assign vibrational spectra, and analyze molecular parameters such as bond lengths and angles (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of thiazole derivatives often involve the formation of complex structures through multi-step pathways. For example, the synthesis of alkyl-substituted thiazole-2-amines through a three-step pathway demonstrates the chemical versatility and reactivity of such compounds (Nadaf et al., 2019).
Physical Properties Analysis
Investigating the physical properties of thiazole compounds involves studies on their crystalline structure and conformation. Single crystal X-ray diffraction studies provide detailed information on the molecular and crystal structure, highlighting the importance of weak interactions and molecular geometry in the solid state (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity and stability, can be studied through various spectroscopic and computational methods. For instance, analysis of spectroscopic data, quantum chemical calculations, and molecular docking can elucidate the antimicrobial and anticancer activity of these compounds, as well as their potential interactions with biological targets (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-16(12-3-5-13(18)6-4-12)20-17(22-11)19-14-7-9-15(21-2)10-8-14/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIMBUITWSNWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5606249.png)
![1-(3-chlorophenyl)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5606256.png)
![3-allyl-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5606263.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5606270.png)
![3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5606280.png)
![1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole](/img/structure/B5606297.png)

![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)
![N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5606325.png)

![N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5606341.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5606349.png)
